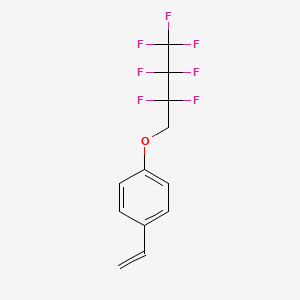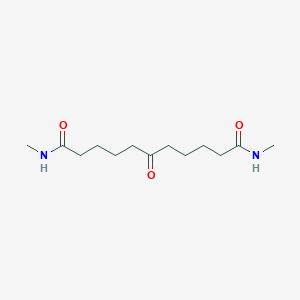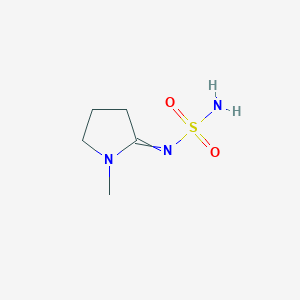
N-(1-Methylpyrrolidin-2-ylidene)sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylpyrrolidin-2-ylidene)sulfuric diamide is a compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a sulfuric diamide group attached to a pyrrolidine ring, which is further substituted with a methyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)sulfuric diamide typically involves the reaction of 1-methylpyrrolidine with sulfuric diamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfuric diamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from the reactions of this compound include sulfoxides, sulfones, amines, and substituted pyrrolidine derivatives. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
N-(1-Methylpyrrolidin-2-ylidene)sulfuric diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-Methylpyrrolidin-2-ylidene)sulfuric diamide include other pyrrolidine derivatives such as N-methylpyrrolidin-2-one and N-methylpyrrolidin-2-ylidene. These compounds share structural similarities but differ in their chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the sulfuric diamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110793-35-6 |
|---|---|
Fórmula molecular |
C5H11N3O2S |
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
1-methyl-2-sulfamoyliminopyrrolidine |
InChI |
InChI=1S/C5H11N3O2S/c1-8-4-2-3-5(8)7-11(6,9)10/h2-4H2,1H3,(H2,6,9,10) |
Clave InChI |
UTHHXMILSKBETR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
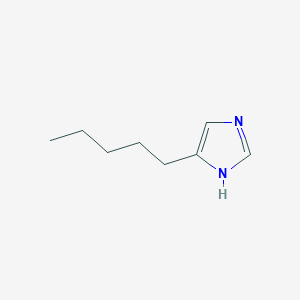
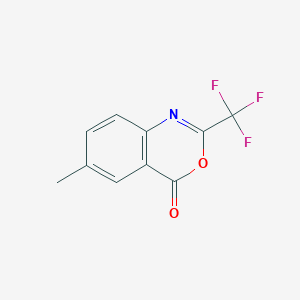
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
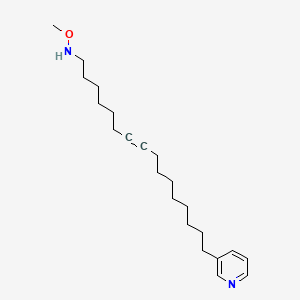
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
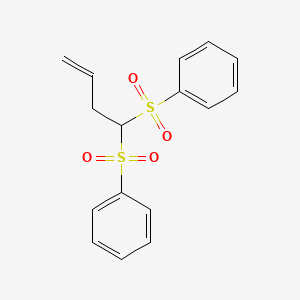
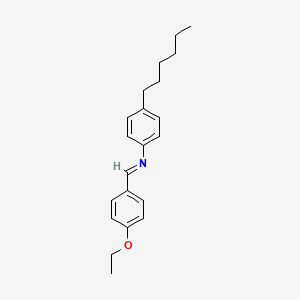
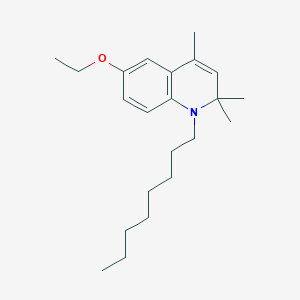
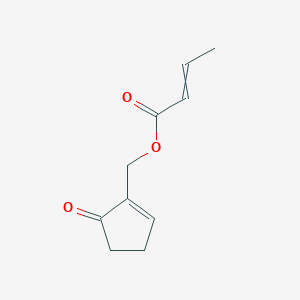
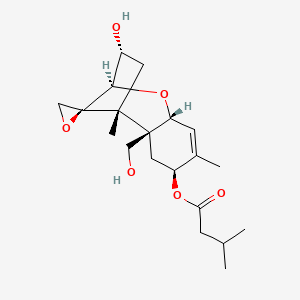
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
